molecular formula C13H10ClNO2 B066686 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride CAS No. 175135-79-2

2-(4-Methylphenoxy)pyridine-3-carbonyl chloride

Cat. No. B066686
CAS RN: 175135-79-2
M. Wt: 247.67 g/mol
InChI Key: CGQBNLMZQVRGLL-UHFFFAOYSA-N
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Description

  • 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride is a chemical compound used in various synthetic and analytical applications.

Synthesis Analysis

  • Research on similar compounds, like those involving palladium and iridium complexes with 2-(4-bromophenyl)pyridine, shows intricate methods of synthesis and characterization (Chen Xu et al., 2014).
  • Another study on 1-butyl-4-[2-(3,5-dimethoxy-4-hydroxyphenyl)ethenyl)]pyridinium chloride highlights complex synthesis processes for related pyridine derivatives (B. Koleva et al., 2009).

Molecular Structure Analysis

  • X-ray diffraction is commonly used for determining the detailed structures of pyridine-based compounds, as seen in studies on 3-hydroxy-2-methyl-4(1H)-pyridinones (W. Nelson et al., 1988).

Chemical Reactions and Properties

  • The compound's chemical reactions, particularly in coordination with metals, form the basis of its application in synthesis processes. For instance, a study on palladium-catalyzed cascade reactions of 2-(2-bromophenyl)imidazo[1,2-a]pyridines shows the complexity of such reactions (Ju Zhang et al., 2016).

Physical Properties Analysis

  • The physical properties of pyridine derivatives are closely linked to their molecular structures and can be analyzed through techniques like single crystal X-ray diffraction and spectroscopy.

Chemical Properties Analysis

  • The chemical properties of such compounds can be diverse, depending on their molecular structure and substituents. Studies like those on bis(imino)pyridine-cobaltous chlorides provide insights into their catalytic activities and interactions (Qiang Chen et al., 2018).

Scientific Research Applications

Synthesis and Complexation

2-(4-Methylphenoxy)pyridine-3-carbonyl chloride is utilized in synthesizing various complex compounds. For instance, it serves as a precursor in the synthesis of functionalized hydroxyalkylphosphonic acids and their derivatives, which are recognized for their effectiveness as complexones and biologically active substances. These compounds, particularly pyridine-containing derivatives of phosphonic and phosphinic acids, have notable interest due to their wide usage in medicine. The synthesis process often involves the addition of phosphonites to the carbonyl group of specific phenols in a methylene chloride medium, resulting in high yields of the desired phosphinates (Prishchenko et al., 2008).

Catalysis and Polymerization

The compound also finds applications in catalysis, particularly in the copolymerization of cyclohexene oxide and carbon dioxide. Catalysts incorporating tetradentate amine-bis(phenolate) ligands, including those related to 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride, have been reported to yield polycarbonates with low molecular weight and narrow dispersities. The structure of these catalysts, often featuring pyridine fragments, plays a crucial role in the polymerization process and in determining the properties of the resulting polycarbonates (Devaine-Pressing et al., 2015).

Fluorescence Derivatization

In analytical chemistry, derivatives of 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride are utilized as fluorescence derivatization reagents for alcohols in high-performance liquid chromatography. These reagents react with alcohols to produce fluorescent esters, which can be separated and quantified using chromatographic techniques. This application underscores the compound's utility in enhancing the sensitivity and selectivity of analytical methods for alcohol detection (Yoshida et al., 1992).

Safety and Hazards

The safety information for 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride indicates that it is a highly flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation . The precautionary statements include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves, eye protection, and face protection .

properties

IUPAC Name

2-(4-methylphenoxy)pyridine-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO2/c1-9-4-6-10(7-5-9)17-13-11(12(14)16)3-2-8-15-13/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGQBNLMZQVRGLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379260
Record name 2-(4-methylphenoxy)pyridine-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

175135-79-2
Record name 2-(4-methylphenoxy)pyridine-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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